Cobalt(II) carbonate hydrate

描述

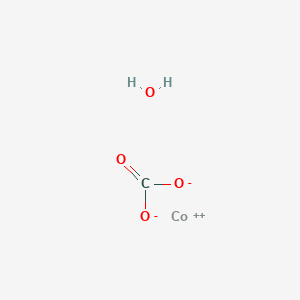

Structure

2D Structure

属性

IUPAC Name |

cobalt(2+);carbonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Co.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAIPADPFFTYLP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].O.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2CoO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929810 | |

| Record name | Cobalt(2+) carbonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137506-60-6 | |

| Record name | Cobalt(2+) carbonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthesis Methodologies for Cobalt Ii Carbonate Hydrate and Its Derivatives

Hydrothermal and Solvothermal Techniques

Hydrothermal and solvothermal methods are prominent techniques for the synthesis of crystalline materials from aqueous or non-aqueous solutions at elevated temperatures and pressures in a sealed vessel, known as an autoclave. These methods offer excellent control over the size, shape, and crystallinity of the resulting particles.

Controlled Precipitation Mechanisms

The formation of cobalt carbonate via hydrothermal or solvothermal routes is governed by a multi-step precipitation-dissolution-renucleation-growth-aggregation mechanism. bu.edu.eg Initially, a rapid increase in the concentration of cobalt and carbonate ions leads to the formation of unstable primary precipitates. Subsequently, these amorphous precipitates dissolve and renucleate to form more stable crystalline structures. These crystallites then grow and aggregate to form the final submicrometer crystals. bu.edu.eg

Influence of Precursor Selection

The choice of cobalt precursor and precipitating agent significantly impacts the morphology and phase of the final cobalt carbonate product. Commonly used cobalt precursors include cobalt(II) chloride hexahydrate, cobalt(II) sulfate (B86663) hydrate (B1144303), and cobalt(II) nitrate (B79036) hexahydrate. bu.edu.egrsc.org The counter-ions (e.g., Cl⁻, SO₄²⁻, NO₃⁻) can influence the reaction kinetics and the morphology of the resulting particles. For instance, hydrothermal synthesis using cobalt acetate (B1210297) or cobalt nitrate has been shown to produce uniform particles, while cobalt chloride may result in less uniform structures. bu.edu.eg

Urea (B33335) is a widely employed precipitating agent due to its controlled decomposition, which ensures a homogeneous supply of carbonate ions. bu.edu.egrsc.org Sodium carbonate is another common precipitant, particularly in co-precipitation methods, where its direct dissociation provides an immediate source of carbonate ions. aalto.fiwikipedia.org The molar ratio of the cobalt salt to the carbonate source is a critical parameter that can be adjusted to control the particle size and morphology. bu.edu.eg

| Precursor Combination | Synthesis Method | Key Findings |

| Cobalt(II) acetate, Cobalt(II) chloride, Cobalt(II) nitrate with Urea | Hydrothermal | The morphology of the resulting cobalt carbonate crystals was dependent on the cobalt salt used. Cobalt acetate and nitrate yielded more uniform particles compared to cobalt chloride. bu.edu.eg |

| Cobalt(II) nitrate hexahydrate with Urea | Hydrothermal | This combination was used to grow three-dimensional hierarchical cobalt hydroxide (B78521) carbonate arrays directly on Ni foam. rsc.org |

| Cobalt(II) sulfate with Sodium carbonate | Semi-batch Precipitation | The reaction initially forms cobalt carbonate hydroxide at higher pH, which then converts to cobalt carbonate at a lower pH (6.5–8). aalto.fi |

| Cobalt(II) chloride hexahydrate with Ammonium (B1175870) carbonate | Vapor Diffusion | A room-temperature, bio-inspired approach to precipitate one-dimensional basic cobalt carbonate within confined spaces. acs.org |

Morphological Control and Nanostructure Engineering

A key advantage of hydrothermal and solvothermal methods is the ability to engineer the morphology of the resulting materials at the nanoscale. By carefully controlling reaction parameters such as temperature, time, precursor concentration, and the use of surfactants or templates, a variety of nanostructures can be achieved.

The synthesis of one-dimensional (1D) cobalt carbonate nanostructures has been a focus of research due to their unique properties and applications. A bio-inspired, room-temperature approach has been developed to create 1D basic cobalt carbonate by using confined submicrometer reaction environments in combination with a carboxylated structure-directing polyelectrolyte. researchgate.net This method allows for control over the length and nanoscopic substructure of the intramembrane precipitate. acs.orgresearchgate.net Depending on the concentration and molecular weight of the polyelectrolyte additive, high-aspect-ratio smooth fibers or shorter porous rods with a needle-like substructure can be formed. researchgate.netacs.org

Three-dimensional (3D) hierarchical architectures, which are complex structures assembled from nanoscale building blocks, offer high surface area and other advantageous properties. Hydrothermal methods have been successfully employed to fabricate 3D hierarchical cobalt hydroxide carbonate arrays on nickel foam. rsc.org These structures are composed of interconnected microstructures, which can be beneficial for applications in areas such as supercapacitors. rsc.org The synthesis of urchin-like and other complex 3D structures of nickel-cobalt (B8461503) carbonate hydroxide has also been demonstrated, where the mole ratio of the metal precursors plays a crucial role in the formation of the final morphology. acs.orgmdpi.com

| Nanostructure | Synthesis Method | Precursors | Key Features |

| Nanofibers/Nanorods | Bio-inspired Precipitation | Cobalt(II) chloride hexahydrate, Poly(acrylic acid) | Room-temperature synthesis within confined membrane pores, morphology controlled by polyelectrolyte concentration. acs.orgresearchgate.net |

| Nanoneedles | Hydrothermal | Cobalt(II) nitrate hexahydrate, Urea | Growth of cobalt hydroxide carbonate nanoneedles on a substrate. |

| Hierarchical Arrays | Hydrothermal | Cobalt(II) nitrate hexahydrate, Urea | 3D arrays of cobalt hydroxide carbonate grown directly on Ni foam. rsc.org |

| Urchin-like Microspheres | Hydrothermal | Nickel(II) nitrate hexahydrate, Cobalt(II) nitrate hexahydrate | Formation of 3D sea-urchin-like structures of nickel-cobalt carbonate hydroxide. acs.org |

Co-precipitation and Controlled Crystallization Approaches

Co-precipitation is a widely used and scalable method for the synthesis of cobalt carbonate. This technique involves the simultaneous precipitation of cobalt ions and carbonate ions from a solution to form an insoluble product. The process is governed by the solubility product of cobalt carbonate; precipitation occurs when the product of the concentrations of Co²⁺ and CO₃²⁻ exceeds the Ksp. nih.gov

The crystallization process in co-precipitation can be divided into two main stages: nucleation and growth. nih.gov Controlling these stages is crucial for determining the final particle size and morphology. Factors such as pH, temperature, reactant addition rate, and mixing speed significantly influence the precipitation process. aalto.fi For instance, in the precipitation of cobalt carbonate from cobalt sulfate and sodium carbonate solutions, cobalt initially precipitates as cobalt carbonate hydroxide at a higher pH (9–11) and then converts to cobalt carbonate at a lower pH range of 6.5–8. aalto.fi

Continuous precipitation methods have been developed to produce spherical cobalt carbonate powder with a small particle size and high density. nih.gov By carefully controlling the reaction conditions, such as the concentration of the precipitant (e.g., NH₄HCO₃), pH, and the feeding speed of the cobalt solution, the morphology and purity of the final product can be effectively controlled. aalto.finih.gov

pH and Temperature-Dependent Morphological Evolution

The morphology of Cobalt(II) carbonate hydrate crystals is highly sensitive to the pH and temperature conditions during synthesis. These parameters critically influence the nucleation and growth kinetics, leading to a variety of crystal shapes and sizes.

In precipitation reactions, pH plays a determinative role in the species that forms. At a higher pH range of 9 to 11, cobalt carbonate hydroxide (Co₂(CO₃)(OH)₂) is the initial precipitate. aalto.fi As the reaction proceeds and the pH decreases to a range of 6.5 to 8, this intermediate species converts into cobalt carbonate (CoCO₃). aalto.fi This transformation highlights the importance of pH control in obtaining the desired final product. The manipulation of pH provides a direct pathway to control the composition and, consequently, the morphology of the resulting cobalt carbonate product.

Temperature also exerts significant control over the crystallite size. Studies have shown that higher reaction temperatures promote the growth of larger crystals. aalto.fi For instance, increasing the temperature during the precipitation process enhances the growth response, leading to a larger final crystallite size. aalto.fi This is a common phenomenon in crystallization, where higher thermal energy increases atomic mobility and facilitates the incorporation of ions into the growing crystal lattice. While specific morphological evolution for this compound is detailed, analogous studies on other metal carbonates, such as magnesium carbonate hydrates, show clear transitions from needle-like to sheet-like structures with increasing temperature and pH. nih.govresearchgate.net

Table 1: Influence of pH and Temperature on Cobalt Carbonate Synthesis

| Parameter | Condition | Effect on Product |

| pH | High (9-11) | Initial precipitation of cobalt carbonate hydroxide. aalto.fi |

| Lower (6.5-8) | Conversion to cobalt carbonate. aalto.fi | |

| Temperature | High | Promotes larger crystallite size. aalto.fi |

| Low | Results in smaller crystallite size. |

Role of Additives and Surfactants in Crystal Growth

The use of additives and surfactants is a powerful strategy for directing the morphology of this compound crystals. These molecules, known as structure-directing agents, can selectively adsorb onto specific crystal facets, thereby altering their relative growth rates and influencing the final crystal shape. researchgate.net

Surfactants, which are surface-active molecules, are particularly effective in controlling crystal growth in a size and shape-controlled manner. researchgate.net A commonly employed surfactant in the hydrothermal synthesis of cobalt carbonate is cetyltrimethylammonium bromide (CTAB). bu.edu.eg In this process, submicrometer crystalline particles of cobalt carbonate with various morphologies can be prepared. bu.edu.eg The surfactant's role is hypothesized to be the modification of the surface energy of specific crystal faces through preferential adsorption. researchgate.net This interaction inhibits or promotes growth on certain crystallographic planes, leading to anisotropic growth and the formation of non-equilibrium shapes like rods, wires, or plates instead of simple spheres or cubes. researchgate.net

The mechanism involves the surfactant molecules capping certain crystal faces, which raises the energy barrier for the addition of new solute molecules, thus slowing the growth of those faces. The faces with less or no surfactant coverage continue to grow at a faster rate, resulting in a controlled, non-spherical morphology. The fine-tuning of the final morphology can be achieved by adjusting the type and concentration of the surfactant. researchgate.net

Table 2: Role of Surfactants in this compound Synthesis

| Additive/Surfactant | Synthesis Method | Role | Resulting Morphology |

| Cetyltrimethylammonium bromide (CTAB) | Hydrothermal Synthesis | Acts as a structure-directing agent by modifying surface energy of crystal facets. researchgate.netbu.edu.eg | Controlled, submicrometer crystalline particles with various morphologies. bu.edu.eg |

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of inorganic materials to reduce environmental impact. For this compound, this involves utilizing environmentally benign solvents, reducing energy consumption, and using less hazardous reagents.

A primary green approach is the use of water as the reaction solvent, which is non-toxic and readily available. Many common synthesis methods, including simple precipitation and hydrothermal routes, are aqueous-based. bu.edu.eggoogle.com The precipitation method, which involves reacting a water-soluble cobalt(II) salt (like cobalt(II) sulfate or cobalt(II) chloride) with a water-soluble carbonate (such as sodium bicarbonate or sodium carbonate) in an aqueous solution, is a prime example. google.comwikipedia.org

Furthermore, conducting synthesis at ambient or moderately elevated temperatures is a key aspect of green chemistry as it reduces energy consumption. A patented process describes the reaction of a cobalt(II) salt with a carbonate solution at ambient temperature, followed by gentle heating to approximately 55°C (130°F), a significant energy saving compared to high-temperature hydrothermal methods that can operate at 160°C or higher. bu.edu.eggoogle.com Another facile method for bulk precipitation of basic cobalt carbonate at room temperature has also been reported, further emphasizing the move towards energy-efficient processes. researchgate.net

Hydrothermal synthesis, while often requiring higher temperatures, can also be considered a green approach as it is typically carried out in a closed system (an autoclave), which contains all reactants and byproducts, minimizing release into the environment. bu.edu.eg The use of urea as a carbonate source in some hydrothermal methods is also notable; upon heating, it decomposes in situ to provide carbonate ions, offering a controlled release that can influence crystal formation. bu.edu.egmdpi.com

Table 3: Green Chemistry Aspects in this compound Synthesis

| Synthesis Method | Green Principle | Details |

| Aqueous Precipitation | Use of benign solvent, reduced energy consumption. | Reaction is performed in water at ambient or slightly elevated temperatures (around 55°C). google.com |

| Room-Temperature Precipitation | Reduced energy consumption. | A facile method for bulk precipitation that avoids elevated temperatures. researchgate.net |

| Hydrothermal Synthesis | Use of benign solvent, contained system. | Uses water as the solvent in a closed autoclave system, minimizing environmental release. bu.edu.eg |

Comprehensive Spectroscopic and Structural Characterization

Vibrational Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in cobalt(II) carbonate hydrate (B1144303). The infrared spectrum reveals characteristic absorption bands that correspond to the vibrational modes of the carbonate ion (CO₃²⁻) and water molecules (H₂O).

Key vibrational bands observed in the FTIR spectrum of cobalt(II) carbonate hydrate include:

O-H Stretching: A broad absorption band is typically observed in the region of 3400 cm⁻¹, which is characteristic of the stretching vibrations of water molecules, indicating the hydrated nature of the compound. ceon.rs

C-O Stretching: The carbonate group gives rise to strong absorption bands. The asymmetric stretching vibration (ν₃) is a prominent feature, often appearing around 1400 cm⁻¹.

C-O Bending: The out-of-plane bending (ν₂) and in-plane bending (ν₄) vibrations of the carbonate ion are observed at lower wavenumbers, typically around 850 cm⁻¹ and 700-750 cm⁻¹ respectively.

M-O Vibrations: Bands corresponding to the cobalt-oxygen (Co-O) bond vibrations are also present in the far-infrared region of the spectrum.

The positions and shapes of these bands can be influenced by factors such as the degree of hydration, crystal structure, and the presence of hydrogen bonding. nih.gov Analysis of these spectral features allows for the confirmation of the compound's identity and an assessment of its structural integrity.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H Stretching (water) | ~3400 |

| C=O Asymmetric Stretching (carbonate) | ~1400 |

| C-O Out-of-Plane Bending (carbonate) | ~850 |

| O-C-O In-Plane Bending (carbonate) | ~700-750 |

Raman spectroscopy provides complementary information to FTIR, particularly for the symmetric vibrational modes. For carbonate minerals, Raman spectroscopy is a powerful characterization technique. mdpi.com

Key Raman active modes for this compound include:

Symmetric Stretching of CO₃²⁻: A very strong and characteristic Raman band for the symmetric stretching mode (ν₁) of the carbonate ion is typically observed around 1050-1090 cm⁻¹. researchgate.net

Asymmetric Stretching of CO₃²⁻: Weaker bands corresponding to the asymmetric stretching mode (ν₃) can be found near 1400 cm⁻¹. researchgate.net

Lattice Modes: Low-frequency Raman bands are associated with external lattice vibrations, which are sensitive to the crystal structure and packing.

The number and positions of the Raman bands can help to distinguish between different polymorphic forms of the compound. For rhombohedral carbonate structures, five active Raman modes are expected: three internal modes of the carbonate ion and two external vibrations of the crystal lattice. mdpi.com

Table 2: Key Raman Shifts for Carbonate Groups

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Symmetric Stretching (ν₁) | ~1050 - 1090 |

| Asymmetric Stretching (ν₃) | ~1400 |

| In-Plane Bending (ν₄) | ~700 - 740 |

| Out-of-Plane Bending (ν₂) | ~800 - 900 |

X-ray Diffraction (XRD) and Crystallographic Investigations

X-ray diffraction is an indispensable technique for the structural characterization of crystalline materials like this compound. It allows for phase identification, purity assessment, and the determination of the precise arrangement of atoms within the crystal lattice.

Powder X-ray diffraction (PXRD) is routinely used to identify the crystalline phases present in a sample. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline compound.

For cobalt(II) carbonate hydroxide (B78521) hydrate, the experimental XRD pattern can be compared to standard reference patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS). A match with a specific reference card, for instance, JCPDS No. 48-0084 for cobalt carbonate hydroxide hydrate, confirms the identity of the synthesized material. mdpi.com The absence of peaks corresponding to other phases indicates the high purity of the sample. mdpi.com

Single-crystal X-ray diffraction can be employed for the precise determination and refinement of the crystal structure, providing detailed information about bond lengths, bond angles, and atomic coordinates.

Cobalt(II) carbonate is known to exist in different crystalline forms. The anhydrous form of cobalt(II) carbonate (CoCO₃) typically adopts a rhombohedral crystal structure, similar to that of calcite. wikipedia.orgwikipedia.org The hydrated form, this compound, can also exhibit different structures.

Some cobalt carbonate hydroxide compounds have been found to crystallize in monoclinic phases. nih.govresearchgate.netreading.ac.uk For instance, Co₂(CO₃)(OH)₂ has been investigated and found to have possible monoclinic structures, specifically rosasite-like and malachite-like phases. nih.govresearchgate.net Density functional theory (DFT) simulations and powder X-ray diffraction measurements have been used to investigate these monoclinic phases, with a rosasite model providing a good fit to the experimental data in some cases. nih.govresearchgate.net The specific crystal system can depend on the degree of hydration and the presence of hydroxide ions in the structure.

Table 3: Crystallographic Data for a Monoclinic Phase of a Cobalt Carbonate Hydroxide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P112₁/n |

| a (Å) | 3.1408 (4) |

| b (Å) | 12.2914 (17) |

| c (Å) | 9.3311 (16) |

| γ (°) | 82.299 (16) |

| Data obtained for a rosasite model of Co₂(CO₃)(OH)₂. nih.govresearchgate.net |

Microstructure and Crystallite Size Analysis

The microstructure and crystallite size of this compound are critical parameters that influence its material properties. These characteristics are commonly analyzed using X-ray diffraction (XRD). The size of the crystallites, which are coherently diffracting crystalline domains, can be estimated from the broadening of the diffraction peaks. uobasrah.edu.iq

The Scherrer equation is a widely used method to calculate the crystallite size (D) from XRD data:

D = Kλ / (β cosθ)

Where:

K is the shape factor (typically ~0.94). uobasrah.edu.iq

λ is the X-ray wavelength. uobasrah.edu.iq

β is the full width at half maximum (FWHM) of the diffraction peak in radians. uobasrah.edu.iq

θ is the Bragg angle. uobasrah.edu.iq

Analysis of XRD peak profiles reveals that the peak width is sensitive to variations in nanostructure. uobasrah.edu.iq For instance, in the analysis of related materials derived from carbonate precursors, the average size of the coherent scattering region (a measure of crystallite size) was estimated to be around 12 ± 2 nm. researchgate.net This demonstrates the application of XRD in quantifying the nanoscale features of these materials. It is important to distinguish crystallite size from particle size, as a single particle can be composed of multiple smaller crystallites. uobasrah.edu.iq

| Parameter | Description | Method of Determination |

|---|---|---|

| Crystallite Size (D) | A measure of the size of a coherently diffracting domain. uobasrah.edu.iq | Calculated from XRD peak broadening using the Scherrer equation. uobasrah.edu.iq |

| Lattice Strain (ε) | Strain within the crystal lattice that can also cause peak broadening. uobasrah.edu.iq | Often analyzed using methods like the Williamson-Hall plot, which separates size and strain effects. |

Electron Microscopy and Imaging Techniques

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and architecture of this compound powders and crystals. Studies have revealed a variety of morphologies depending on the synthesis conditions and precursors used.

SEM images of hydrothermally synthesized cobalt(II) carbonate hydroxide often show well-formed nanocrystals with a distinct plate-like morphology. nih.govresearchgate.net In other preparations, a three-dimensional (3D) sisal-like structure has been observed. mdpi.com The synthesis method significantly influences the final particle shape. For example, cobalt carbonate crystals prepared hydrothermally using different cobalt salts as precursors exhibited varied morphologies:

Using cobalt acetate (B1210297) resulted in quasi-cubic particles with an average diameter of 2.8 μm. bu.edu.eg

Using cobalt chloride produced tetragonal particles with an average length of 7 μm. bu.edu.eg

Using cobalt nitrate (B79036) led to flake-like particles that congregated into irregular cubes with an average diameter of 25 μm. bu.edu.eg

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) provide deeper insight into the nanostructure, crystallinity, and morphology of this compound, complementing SEM observations. TEM images have confirmed the plate-like morphology of Co₂(CO₃)(OH)₂ nanocrystals, consistent with SEM results. nih.govresearchgate.netresearchgate.net This technique allows for the direct visualization of individual nanocrystals and their arrangement within larger agglomerates. TEM is crucial for analyzing the internal structure and confirming that the observed particles are crystalline. The unit-cell parameters obtained from selected area electron diffraction (SAED) patterns in TEM can be correlated with XRD data to verify the crystal structure. cambridge.org

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique often coupled with SEM or TEM to perform elemental analysis. reading.ac.ukjeol.com When the electron beam of the microscope interacts with the sample, it generates characteristic X-rays unique to the elements present. jeol.com By scanning the beam across an area of the sample and collecting the EDX spectra at each point, a two-dimensional map of the elemental distribution can be created. jeol.comnih.gov

For this compound, EDX analysis is used to confirm the presence and uniform distribution of the constituent elements: cobalt (Co), carbon (C), and oxygen (O). This confirms the chemical composition of the synthesized material and can detect the presence of any impurities. researchgate.netresearchgate.net The technique is essential for verifying the purity and stoichiometry of the compound at a microscopic level.

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal stability and decomposition behavior of this compound.

TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference material. researchgate.net When this compound is heated, it typically undergoes a multi-stage decomposition process.

Dehydration: The initial weight loss observed at lower temperatures (e.g., up to ~150-200°C) corresponds to the removal of water molecules (both adsorbed and crystalline water). mdpi.comrsc.org

Decomposition: At higher temperatures, the anhydrous or dehydroxylated carbonate decomposes into cobalt oxides, releasing carbon dioxide (CO₂). bu.edu.egresearchgate.net

For example, the TGA curve of a cobalt chloride carbonate hydroxide hydrate showed a significant weight loss around 260°C, corresponding to its complete decomposition into cobalt oxide (Co₃O₄), CO₂, and other gases. researchgate.net The final product of the thermal decomposition in air is typically Co₃O₄, which may convert to CoO at very high temperatures. wikipedia.org These analyses are crucial for determining the appropriate calcination temperatures when using cobalt carbonate as a precursor for synthesizing cobalt oxides. researchgate.net

| Temperature Range | Process | Observed Change | Products |

|---|---|---|---|

| ~100 - 200 °C | Dehydration | Initial weight loss in TGA. mdpi.comrsc.org | Anhydrous Cobalt Carbonate, Water (H₂O) |

| > 250 °C | Decomposition / Calcination | Major weight loss in TGA; Exothermic peak in DTA. researchgate.netresearchgate.net | Cobalt Oxides (e.g., Co₃O₄, CoO), Carbon Dioxide (CO₂) wikipedia.orgresearchgate.net |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial techniques for evaluating the thermal stability and decomposition pathways of this compound. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions. ijsr.netinig.pl

The thermal decomposition of hydrated cobalt carbonate typically occurs in distinct stages. The initial stage involves the loss of water of hydration (dehydration) at lower temperatures. This is followed by the decomposition of the anhydrous carbonate at higher temperatures, which releases carbon dioxide and results in the formation of cobalt oxides. mdpi.comrsc.org

Studies on related cobalt compounds provide insight into this process. For instance, the decomposition of cobalt chloride carbonate hydroxide hydrate shows a significant weight loss around 260°C, leading to the formation of Co₃O₄. researchgate.net Similarly, the thermal evolution of cobalt hydroxides involves dehydration between 149-164°C, followed by dehydroxylation and conversion to Co₃O₄ at temperatures as low as 165°C. rsc.org The decomposition of cobalt(II) acetate tetrahydrate also follows a pattern of dehydration preceding the breakdown of the anion to form cobalt oxides like CoO or Co₃O₄, depending on the atmospheric conditions. mdpi.comrsc.org

The DSC curve for this compound would show endothermic peaks corresponding to the energy absorbed during dehydration and the subsequent decomposition of the carbonate structure. nih.gov

Table 1: Representative Thermal Decomposition Stages for this compound

| Stage | Temperature Range (°C) | Process | Mass Loss Event |

| 1 | ~100 - 200 | Dehydration | Loss of water (H₂O) molecules |

| 2 | ~250 - 350 | Decarbonation | Decomposition of carbonate (CO₃²⁻) to form cobalt oxide and release of carbon dioxide (CO₂) |

Note: Specific temperatures can vary based on factors such as heating rate, atmospheric conditions, and the exact degree of hydration.

Evolved Gas Analysis (EGA) for Decomposition Products (e.g., CO₂, H₂O)

Evolved Gas Analysis (EGA) is a technique used to identify and quantify the gaseous products released from a sample as it is heated. wikipedia.orgmeasurlabs.com It is commonly coupled with thermal analysis methods like TGA or DSC. wikipedia.org As the this compound is heated, the gases evolved during its decomposition are transferred to a detector, such as a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer, for analysis. wikipedia.orgsetaramsolutions.com

The EGA profile of this compound directly corresponds to the decomposition stages observed in TGA.

Dehydration Stage: In the initial heating phase, the release of water molecules is detected. EGA-MS would show an increase in the signal corresponding to the mass-to-charge ratio (m/z) of water (H₂O).

Decarbonation Stage: At higher temperatures, the carbonate group decomposes. This process results in the evolution of carbon dioxide (CO₂), which is identified by EGA-MS or its characteristic absorption bands in EGA-FTIR. wikipedia.org

Analysis of related cobalt compounds confirms these evolved gases. The thermal decomposition of a cobalt chloride carbonate hydroxide hydrate, for example, was shown to produce H₂O and CO₂ as gaseous products, alongside others. researchgate.net This analytical approach provides definitive evidence for the decomposition pathway by directly identifying the volatile products. eag.com

Surface Composition and Electronic Structure Probing

X-ray Photoelectron Spectroscopy (XPS) for Elemental States and Surface Species

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. mdpi.com For this compound, XPS analysis confirms the presence of cobalt, carbon, and oxygen and provides critical information about their electronic structure.

The Co 2p spectrum for this compound is characterized by two primary peaks, Co 2p₃/₂ and Co 2p₁/₂, and associated satellite peaks. mdpi.com

The Co 2p₃/₂ peak is typically observed at a binding energy of approximately 781.2 eV. mdpi.com

The Co 2p₁/₂ peak appears at a higher binding energy, around 797.1 eV. mdpi.com

Crucially, the presence of strong satellite peaks at higher binding energies (e.g., ~785.8 eV and ~803 eV) is a distinctive feature of the Co(II) (Co²⁺) oxidation state. mdpi.comthermofisher.com This allows for unambiguous confirmation that cobalt exists in its +2 state in the compound. xpsfitting.comthermofisher.com

The C 1s spectrum can be deconvoluted to identify the carbonate species. A peak at a binding energy of approximately 289.7 eV is characteristic of the carbonate (CO₃²⁻) group. mdpi.com The O 1s spectrum typically shows contributions from the carbonate anions and the water of hydration.

Table 2: Typical XPS Binding Energies for Cobalt(II) Carbonate Hydroxide Hydrate

| Spectral Region | Peak | Binding Energy (eV) | Species Assignment |

| Co 2p | Co 2p₃/₂ | ~781.2 | Co²⁺ |

| Satellite | ~785.8 | Co²⁺ | |

| Co 2p₁/₂ | ~797.1 | Co²⁺ | |

| Satellite | ~803.0 | Co²⁺ | |

| C 1s | C 1s | ~289.7 | Carbonate (CO₃²⁻) |

Data sourced from analyses of cobalt carbonate hydroxide hydrate. mdpi.com

Advanced Analytical Techniques for Stoichiometry and Purity

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental composition of a wide range of materials. It is capable of detecting most elements at concentrations down to parts per trillion. For this compound, ICP-MS is an essential tool for verifying its stoichiometry and assessing its purity. nih.gov

To perform the analysis, a sample of the compound is first digested, typically using a mixture of strong acids (e.g., nitric and hydrochloric acid), to create a homogeneous aqueous solution. researchgate.net This solution is then introduced into the plasma, which ionizes the atoms of the constituent elements. The resulting ions are then separated by a mass spectrometer based on their mass-to-charge ratio, allowing for precise quantification.

Stoichiometric Analysis: By accurately measuring the concentration of cobalt in the digested solution, the stoichiometry of the compound can be confirmed. The experimentally determined mass percentage of cobalt can be compared against the theoretical value calculated from the chemical formula CoCO₃·xH₂O.

Purity Assessment: ICP-MS is exceptionally well-suited for determining the purity of this compound by quantifying trace and ultra-trace elemental impurities. researchgate.net Methods have been developed for the determination of numerous impurity elements in high-purity cobalt materials. researchgate.netxml-journal.net This is critical for applications where even minute quantities of other metals could interfere with performance. The technique's high sensitivity ensures that the compound meets the stringent purity requirements for advanced scientific and industrial applications. nih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Simulations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of molecules and solids, including cobalt(II) carbonate species.

DFT calculations are instrumental in understanding the electronic properties of cobalt carbonate hydroxides. These simulations are typically performed using frameworks like the generalized gradient approximation (GGA). researchgate.net By solving the quantum mechanical equations, DFT can determine the distribution of electrons within the crystal lattice, which in turn governs the material's chemical bonding, magnetic properties, and reactivity. For instance, XPS and XRD data have been used to show that in certain synthesized cobalt carbonate hydroxide (B78521) hydrate (B1144303) structures, cobalt primarily exists in the Co²⁺ state. mdpi.com DFT calculations on transition-metal-doped copper surfaces, including cobalt, have shown that the doping element alters the electronic properties of the catalyst, which affects its activity in processes like CO₂ reduction. mdpi.com The analysis of Bader charge, a method for dividing molecules into atoms based on their electron density, can help predict the reactivity of catalysts for CO₂ reduction. mdpi.com

DFT has been crucial in elucidating the complex crystal structures of cobalt carbonate hydroxide, Co₂(CO₃)(OH)₂. nih.govsemanticscholar.org This compound is technologically important as a precursor for cobalt oxides. researchgate.netresearchgate.net Researchers have used DFT to investigate the thermodynamic stability of several potential polymorphs, including phases isostructural with known minerals. researchgate.netnih.gov

The main polymorphs considered are:

Malachite-like: A monoclinic phase based on the crystal structure of malachite, Cu₂(CO₃)(OH)₂. researchgate.netnih.gov

Rosasite-like: Another monoclinic phase, based on the structure of rosasite, (Cu,Zn)₂(CO₃)(OH)₂. researchgate.netnih.gov

Orthorhombic: A potential parent structure (aristotype) for the two monoclinic phases. researchgate.netnih.gov

Triclinic: A phase with a structure similar to the mineral kolwezite. nih.govresearchgate.net

DFT simulations predict that the rosasite-like and malachite-like phases are the most stable, representing two distinct local minima on the potential energy landscape with nearly identical energies. researchgate.netnih.govresearchgate.net In contrast, the orthorhombic and triclinic structures are predicted to be unstable, spontaneously transforming to the malachite phase without an energy barrier. researchgate.netnih.govresearchgate.net Experimental powder X-ray diffraction (PXRD) data is often best fit using a rosasite-like model. nih.gov

| Parameter | DFT-Calculated Value | Rietveld-Refined Experimental Value |

|---|---|---|

| Space Group | P112₁/n (Monoclinic) | |

| a (Å) | 3.156 | 3.1408 (4) |

| b (Å) | 12.339 | 12.2914 (17) |

| c (Å) | 9.366 | 9.3311 (16) |

| γ (°) | 82.31 | 82.299 (16) |

Data sourced from González-López et al., 2017. nih.govsemanticscholar.org

The hydroxide (OH) groups and water molecules of hydration in cobalt(II) carbonate hydrate create complex hydrogen bonding networks. DFT calculations can be employed to determine the precise positions of hydrogen atoms and analyze the nature of these bonds. acs.org Car-Parrinello molecular dynamics (CP-MD), a type of DFT-based simulation, has been used to study aqueous carbonate species, revealing that the hydration structures are dictated by their ability to donate and accept hydrogen bonds with water molecules. acs.org Hydrogen bonds donated by the carbonate species are generally stronger and more stable than those they accept from water. acs.org In complex systems like cobalt hexamine uranyl carbonates, DFT helps to understand how charge-assisted hydrogen bonding impacts the vibrational modes of the constituent ions. acs.org These computational approaches provide a detailed picture of the hydrogen-bonding environment, which is critical for understanding the structural stability and properties of hydrated materials.

Cobalt compounds are important catalysts, and DFT is a key tool for investigating the mechanisms of catalytic reactions, particularly in CO₂ utilization and hydrogenation. mdpi.com By mapping the potential energy surface of a reaction, DFT can identify transition states and calculate the activation energy barriers for elementary reaction steps. researchgate.netmatlantis.com

For example, in the hydrogenation of CO₂ over cobalt-based catalysts, DFT studies have elucidated the reaction pathways for the formation of intermediates like formates, carbonates, and bicarbonates on the catalyst surface. mdpi.com The coordination environment between the cobalt metal and a support material can promote the formation of these intermediates, enhancing catalytic activity. mdpi.com A linear relationship, known as the Brønsted-Evans-Polanyi relationship, can be established between reaction energies and activation energies, which is crucial for estimating the energy requirements for steps like CO₂ insertion into metal complexes. researchgate.net These calculations provide fundamental insights that aid in the rational design of more efficient catalysts. mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. While specific MD studies on this compound are not extensively documented in the literature, the technique is widely applied to similar materials like calcium carbonate. analis.com.myarxiv.orgnih.gov MD simulations could be used to study several aspects of this compound, such as the dynamics of water molecules within the crystal lattice, the process of hydration and dehydration, and structural phase transitions under varying temperature and pressure. arxiv.org For example, MD simulations of cobalt metal have been used to estimate its melting point and trace its melting curve under different pressures. researchgate.net In carbonate systems, MD can reveal intermolecular interactions, such as the role of carbonyl and hydroxyl groups in binding to metal ions. analis.com.my

Thermodynamics of Hydration and Decomposition

The thermal stability of this compound is a critical property, particularly as it is often used as a precursor to synthesize cobalt oxides via thermal decomposition (calcination). mdpi.comresearchgate.net The process typically involves distinct stages of mass loss corresponding to dehydration (loss of water molecules) and dehydroxylation/decarbonation.

Studies on the thermal evolution of various cobalt hydroxides show a multi-stage decomposition process: rsc.org

Dehydration: The loss of interlayer or crystalline water, typically occurring at around 149-164°C. rsc.org

Dehydroxylation: The removal of water from hydroxide groups, which can occur at different temperatures depending on the crystal phase (e.g., 185-197°C for hydrotalcite-like phases and 219-222°C for brucite-like phases). rsc.org

Formation of Oxides: Cobalt oxide (Co₃O₄) can begin to form at temperatures as low as 165°C. rsc.org This oxide may further transform into CoO at much higher temperatures (e.g., 842-948°C). rsc.org

The decomposition temperature can be influenced by the specific hydrate and the surrounding atmosphere. Some reports suggest decomposition of cobalt carbonate begins around 140-200°C. sciencemadness.org Computational methods like DFT can also be used to calculate the thermodynamics of hydration and decomposition for metal carbonates, providing theoretical support for experimental observations. osti.gov

| Temperature Range (°C) | Process | Resulting Product |

|---|---|---|

| ~150 - 165 | Dehydration | Loss of H₂O |

| ~185 - 225 | Dehydroxylation | Formation of intermediate oxides |

| > 165 | Oxidation | Formation of Co₃O₄ |

| > 840 | Reduction | Formation of CoO |

Temperature ranges are approximate and based on comparative studies of various cobalt hydroxide phases. rsc.org

Research Applications of Cobalt Ii Carbonate Hydrate

Catalysis and Electrocatalysis

The application of cobalt(II) carbonate hydrate (B1144303) in catalysis is primarily as a starting material for the synthesis of cobalt-based catalysts. Through processes like calcination, it is converted into cobalt oxides which form the active phase in many catalytic systems.

Precursor for Cobalt-Based Catalysts (e.g., Co₃O₄, CoO, supported catalysts like Co₃O₄/MgO, Co₃O₄/Al₂O₃)

Cobalt(II) carbonate hydrate is extensively used as a precursor for synthesizing various forms of cobalt oxides and supported cobalt catalysts due to its relatively simple conversion chemistry.

Cobalt(II,III) Oxide (Co₃O₄) and Cobalt(II) Oxide (CoO): Thermal decomposition, or calcination, of cobalt carbonate is a common method to produce cobalt oxides. Heating cobalt carbonate in the presence of oxygen leads to the formation of Co₃O₄. rsc.org For instance, the calcination of a cobalt carbonate precursor at 300 °C has been used to prepare Co₃O₄ with an average crystallite size of 14 nm. mdpi.com At higher temperatures, the resulting Co₃O₄ can reversibly convert to CoO. rsc.org The morphology and properties of the final oxide can be influenced by the synthesis conditions of the initial cobalt carbonate.

Supported Catalysts (Co₃O₄/MgO, Co₃O₄/Al₂O₃): this compound is also a key ingredient in the preparation of supported catalysts, where cobalt oxide is dispersed on a high-surface-area support material like magnesium oxide (MgO) or aluminum oxide (Al₂O₃). These supports can enhance the catalyst's activity, stability, and selectivity. The preparation often involves impregnating the support with a solution of a cobalt salt, followed by precipitation of cobalt carbonate and subsequent calcination. This method is used to create catalysts such as Co₃O₄/Al₂O₃, which are active in reactions like the Fischer-Tropsch synthesis. uni-bayreuth.de The interaction between the cobalt species and the alumina (B75360) support is crucial for the catalyst's performance and can be influenced by the preparation method. researchgate.net

Heterogeneous Catalysis in Organic Reactions

Catalysts derived from this compound are effective in various heterogeneous organic reactions, where the catalyst is in a different phase from the reactants.

The selective hydrogenation of α,β-unsaturated aldehydes, such as cinnamaldehyde (B126680), is a significant reaction in the fine chemicals industry for producing unsaturated alcohols, saturated aldehydes, and saturated alcohols. Cobalt-based catalysts are explored as cost-effective alternatives to precious metal catalysts.

The hydrogenation of cinnamaldehyde can yield cinnamyl alcohol (COL), hydrocinnamaldehyde (B1666312) (HCAL), and hydrocinnamyl alcohol (HCOL). researchgate.net The selectivity towards a specific product is a major challenge. Catalysts comprising both metallic cobalt (Co) and cobalt oxide (CoO) have shown promise in modulating this selectivity. sci-hub.se For instance, studies on cobalt supported on various oxides (Al₂O₃, SiO₂, TiO₂) have shown that the nature of the support influences both the conversion of cinnamaldehyde and the selectivity towards cinnamyl alcohol. Co/TiO₂ catalysts, for example, exhibited higher conversion and selectivity compared to Co/Al₂O₃ and Co/SiO₂. researchgate.net The performance is attributed to the preferential adsorption of the C=O group on the catalyst surface. researchgate.net

| Catalyst | Conversion (%) | Selectivity to Cinnamyl Alcohol (%) | Reaction Conditions |

|---|---|---|---|

| Co/TiO₂ | 47.4 | 58 | 120 °C, 10 kg/cm² H₂ pressure |

| Co/SiO₂ | Lower than Co/TiO₂ | Lower than Co/TiO₂ | |

| Co/Al₂O₃ | Lower than Co/TiO₂ | Lower than Co/TiO₂ |

The electrochemical reduction of carbon dioxide (CO₂) into valuable fuels and chemicals is a key strategy for mitigating greenhouse gas emissions and storing renewable energy. Cobalt-based materials are among the most studied electrocatalysts for this reaction. Various forms of cobalt, including oxides, nitrides, and single-atom catalysts, have been investigated. nih.gov

Cobalt oxides, such as Co₃O₄ derived from precursors like cobalt carbonate, have been used for CO₂ reduction. encyclopedia.pub For example, nanofibrous Co₃O₄ has been shown to facilitate the production of carbon monoxide (CO) and formic acid with a total Faradaic efficiency of around 90% for CO. nih.govresearchgate.net Metal-organic frameworks (MOFs) containing cobalt can also serve as precursors to create cobalt-based electrocatalysts that are more active for CO₂ reduction compared to bulk materials. nih.govencyclopedia.pub The performance of these catalysts is highly dependent on their structure, morphology, and the presence of co-catalysts or specific coordination environments. acs.orgmdpi.com

The Fischer-Tropsch (F-T) synthesis is a process for producing liquid hydrocarbons from synthesis gas (a mixture of carbon monoxide and hydrogen). Cobalt-based catalysts are the industry standard for this process, particularly for the production of diesel and wax, due to their high activity, selectivity to linear hydrocarbons, and low water-gas shift activity. researchgate.net

Cobalt(II) carbonate is often used as a precursor to prepare the active cobalt oxide (Co₃O₄) phase of the catalyst. mdpi.com This oxide is then reduced in-situ to metallic cobalt, which is the active phase for the F-T reaction. mdpi.com The catalyst is typically supported on materials like alumina (Al₂O₃) or silica (B1680970) (SiO₂) to ensure high dispersion and stability of the cobalt nanoparticles. uni-bayreuth.de The interaction between cobalt and the support material is critical, as it can affect the reducibility of the cobalt oxide and the size of the resulting cobalt particles, which in turn influences the catalyst's activity and selectivity. kaust.edu.sarsc.org

Oxygen Evolution Reaction (OER) Catalysis

The oxygen evolution reaction (OER) is a critical half-reaction in electrochemical water splitting for hydrogen production. It is often the efficiency-limiting step due to its sluggish kinetics. Developing low-cost, highly active, and stable OER electrocatalysts is therefore essential.

Cobalt compounds, including oxides and hydroxides, are among the most promising non-precious metal catalysts for OER in alkaline media. Cobalt carbonate hydroxide (B78521) hydrate (CCHH) itself has been investigated as an OER catalyst. While its intrinsic activity is limited, its performance can be significantly enhanced through strategies like nanostructuring or doping. acs.orgescholarship.org For example, a three-dimensional superstructure of cobalt carbonate hydroxide assembled from nanoneedles demonstrated high catalytic activity, achieving a current density of 10 mA cm⁻² at a low overpotential of approximately 240 mV. escholarship.orgescholarship.org Doping CCHH with iron has also been shown to dramatically boost OER reactivity. acs.org

Furthermore, Co₃O₄ derived from cobalt carbonate precursors is a widely studied OER catalyst. The electrocatalytic properties of Co₃O₄ are influenced by factors such as crystallinity, morphology, and the presence of oxygen vacancies. nih.govrsc.org

| Catalyst Material | Overpotential @ 10 mA cm⁻² (mV vs. RHE) | Tafel Slope (mV dec⁻¹) | Reference |

|---|---|---|---|

| Cobalt Carbonate Hydroxide Superstructure (CCHS) | ~240 | - | escholarship.orgescholarship.org |

| Fe-doped Cobalt Carbonate Hydroxide Hydrate (Fe-CCHH/NF-30) | 200 | 50 | acs.org |

| Porous Cobalt Carbonate Hydroxide Nanospheres (CoCO₃ PNSs) | 310 | 56 | bohrium.comresearchgate.net |

| Cobalt Carbonate Hydroxide Hydrate on MWCNT (CCHH/MWCNT) | 285 | 51 | researchgate.net |

| Co₃O₄ (from thermal MOD) | 355-384 | 70-79 | nih.gov |

| Co₃O₄/C (from ZIF-67 precursor) | 325 | 65.32 | rsc.org |

Water Purification Catalysts

Cobalt-based materials are actively researched for their potential in water purification through advanced oxidation processes (AOPs). These processes utilize highly reactive radicals to break down persistent organic pollutants. Cobalt-doped materials have been shown to be effective heterogeneous catalysts for activating peroxymonosulfate (B1194676) (PMS) to generate these potent radicals for degrading a variety of recalcitrant organic pollutants.

While direct research focusing specifically on this compound as a water purification catalyst is an emerging area, the broader family of cobalt compounds, including cobalt-based metal-organic frameworks and cobalt ferrite (B1171679) nanoparticles, demonstrates significant promise in this application. mdpi.comrsc.org These materials can be used in the photocatalytic degradation of contaminants like methylene (B1212753) blue, methyl orange, and rhodamine B. mdpi.comrsc.org The underlying principle involves the generation of reactive oxygen species that mineralize harmful organic molecules into less harmful substances. researchgate.net

Advanced Energy Storage Technologies

This compound is a key precursor material in the development of components for advanced energy storage systems, including lithium-ion batteries and supercapacitors.

Cathode Materials for Lithium-ion Batteries (e.g., LiCoO₂ precursors)

Cobalt(II) carbonate is a widely used precursor for the synthesis of lithium cobalt oxide (LiCoO₂), a critical cathode material in many commercial lithium-ion batteries. semanticscholar.orguns.ac.id The synthesis process typically involves mixing cobalt carbonate with a lithium source, such as lithium carbonate (Li₂CO₃), and then calcining (heating) the mixture at high temperatures (e.g., 650-900°C) in an oxygen atmosphere. semanticscholar.orguns.ac.idwikipedia.org

During calcination, the cobalt carbonate decomposes and reacts with the lithium salt to form the layered crystal structure of LiCoO₂ that is essential for its function as a battery cathode. semanticscholar.org This layered structure allows for the intercalation and deintercalation of lithium ions during the charge and discharge cycles of the battery. The quality and performance of the final LiCoO₂ cathode, including its capacity and cycle life, are influenced by the properties of the initial cobalt carbonate precursor and the synthesis conditions. rsc.org

Pseudocapacitors and Supercapacitors

This compound and its related forms, such as cobalt carbonate hydroxide hydrate, are investigated as promising electrode materials for pseudocapacitors, a type of supercapacitor that stores charge through fast and reversible faradaic (redox) reactions at the electrode surface. researchgate.net This mechanism allows them to offer higher energy storage capacity compared to electric double-layer capacitors (EDLCs).

The intrinsic properties of cobalt compounds, including multiple oxidation states and rich redox activity, make them suitable for this application. springerprofessional.de However, the inherently low electrical conductivity of cobalt carbonate hydroxide can limit its performance. researchgate.net Research efforts often focus on creating composite materials or doping the structure to enhance conductivity while preserving its unique hierarchical and porous structures, which are beneficial for ion diffusion and providing a large surface area for electrochemical reactions. researchgate.netmdpi.com

The electrochemical performance of cobalt(II) carbonate hydroxide as a pseudocapacitor material is highly dependent on its nanostructure. nih.gov The morphology of the material directly influences key performance metrics such as specific capacitance, cycling stability, and rate capability.

A comparative study between two-dimensional (2D) nanosheets and one-dimensional (1D) nanowires of cobalt carbonate hydroxide demonstrated the superior performance of the 2D structure. nih.gov The 2D nanosheets exhibited a significantly higher area capacitance and better cycling stability compared to their 1D counterparts. nih.gov This enhancement is attributed to the unique structural advantages of the nanosheets, which facilitate more efficient ion and electron transfer. nih.gov

Further research shows that the electrochemical performance can be enhanced by inducing phase and morphology transformations. A two-step electrochemical activation process applied to cobalt chloride carbonate hydroxide hydrate nanoneedle arrays resulted in a substantial increase in specific capacitance, from 0.54 to 3.83 F cm⁻² at a current density of 10 mA cm⁻².

Table 2: Comparison of Electrochemical Performance of Cobalt Carbonate Hydroxide Nanostructures

| Morphology | Area Capacitance (at 2 mA cm⁻²) | Capacitance Retention (after 10,000 cycles) | Key Advantage |

|---|---|---|---|

| 2D Nanosheets | 2.15 F cm⁻² | 96.2% | Short ion transfer path, low electron transfer resistance nih.gov |

| 1D Nanowires | 1.15 F cm⁻² | 90.1% | - |

High Capacitance and Cycling Stability Studies

Cobalt(II) carbonate hydroxide, a related hydrated form of cobalt carbonate, has been investigated for its potential in high-performance energy storage applications. One study focused on the fabrication of mesoporous cobalt carbonate hydroxide (MPCCH) nanosheets from a CoAl-layered double hydroxide. This material exhibited significant pseudocapacitive properties.

The basic etched electrode demonstrated an enhanced specific capacitance of 1075 F g⁻¹ at a current density of 5 mA cm⁻². Furthermore, it showed a higher rate capability and notable cycling stability, maintaining 92% of its capacitance after 2000 cycles ucl.ac.uk. These findings highlight the potential of cobalt carbonate-based materials in the development of advanced supercapacitors.

Table 1: Electrochemical Performance of Mesoporous Cobalt Carbonate Hydroxide

| Parameter | Value | Conditions |

|---|---|---|

| Specific Capacitance | 1075 F g⁻¹ | at 5 mA cm⁻² |

Environmental Remediation and Geochemistry

The immobilization of toxic cobalt species is a critical aspect of environmental remediation. Soluble cobalt in waterways can adsorb to particles and settle into sediment. It can also precipitate out of solution as carbonates and hydroxides or with mineral oxides mst.dk. The mobility of cobalt in soil is generally low, with over 95% remaining in the top 5 cm of soil after introduction aloki.hu. However, increased acidity and anaerobic conditions can enhance cobalt's mobility aloki.hu.

The presence of cobalt in the environment is a concern due to its potential toxicity at elevated concentrations. While it is an essential micronutrient, excessive amounts can be detrimental to various organisms researchgate.net. Research has shown that changes in environmental conditions, such as pH, can lead to the re-release of cobalt into the water, making it susceptible to recycling within the ecosystem researchgate.net.

Cobalt(II) itself is a heavy metal of concern, and studies have been conducted on its removal from aqueous solutions through adsorption. Various materials have been investigated for their capacity to adsorb Co(II) ions.

One study explored the use of palygorskite for the removal of cobalt ions from aqueous solutions. The adsorption process was found to be rapid and followed pseudo-second-order kinetics. The Langmuir model best described the adsorption isotherm, with a maximum adsorption capacity of 8.88 mg/g at 35°C researchgate.net. The adsorption was dependent on pH and influenced by ionic strength researchgate.net.

Another study investigated the use of CaO nanoparticles for the removal of Co(II) from aqueous solutions. This research achieved almost complete removal (99%) of Co(II) ions within 30 minutes under optimal conditions researchgate.net.

The biomass of the water hyacinth (Eichhornia crassipes) has also been tested for its ability to bioadsorb cobalt(II). At a pH of 5.0, 73.1% of the metal was removed after 28 hours mdpi.com. Increasing the biomass concentration led to a higher percentage of metal removal mdpi.com.

Table 2: Adsorption Capacities of Various Materials for Cobalt(II)

| Adsorbent | Maximum Adsorption Capacity | Optimal Conditions |

|---|---|---|

| Palygorskite | 8.88 mg/g | 35°C |

| CaO Nanoparticles | 99% removal | pH 7, 30 min, 25°C |

Microbially induced carbonate precipitation (MICP) is a promising bioremediation technique for the immobilization of heavy metals, including cobalt. This process utilizes ureolytic microorganisms that hydrolyze urea (B33335), leading to an increase in pH and the production of carbonate ions nih.govnih.gov. These carbonate ions then react with divalent metal ions to form insoluble metal carbonates.

The advantage of using ureolytic organisms is their ability to efficiently immobilize toxic metals through precipitation or coprecipitation, regardless of the metal's valence state or the redox potential of the environment nih.govdundee.ac.uk. In the context of cobalt, urease-producing bacteria like Terrabacter tumescens have been shown to effectively immobilize cobalt by precipitating it as cobalt carbonate (CoCO₃) noaa.gov.

This process can occur through direct precipitation of the metal carbonate or by coprecipitation, where the metal ion substitutes for calcium within the calcite (calcium carbonate) structure dundee.ac.ukfrontiersin.org. This sequestration into a stable carbonate form significantly reduces the bioavailability and mobility of the toxic metal in the environment frontiersin.org.

Gas Sensing Applications

Cobalt carbonate hydroxide hydrate, with the formula Co(CO₃)₀.₅OH·0.11H₂O (referred to as CCHH), has been identified as a promising material for gas sensing applications, particularly for the detection of ammonia (B1221849) (NH₃) at room temperature mdpi.com. While CCHH itself has low conductivity, its potential as a sensing material is significant due to its simple synthesis process and high specific surface area mdpi.com.

To overcome the low conductivity, a novel hybrid structure sensor was developed using CCHH and reduced graphene oxide (RGO) mdpi.comnih.gov. In this design, CCHH acts as the sensing material, while RGO provides the conductive channels mdpi.comnih.gov. The resistivity of this hybrid material is highly sensitive to changes in ammonia concentration mdpi.comnih.gov.

Research has shown that a gas sensor with 0.4 wt% RGO exhibited the highest gas sensing response, reaching 9% for 1 ppm of NH₃ mdpi.comnih.gov. This hybrid sensor not only demonstrates high sensitivity at room temperature but is also advantageous due to its stability and simple synthesis process, making it suitable for large-scale production mdpi.comnih.gov.

Table 3: Performance of CCHH-RGO Hybrid Ammonia Sensor

| RGO Concentration | Gas Sensing Response | Ammonia Concentration |

|---|

Conductivity Enhancement Strategies (e.g., Reduced Graphene Oxide (RGO) Hybridization)

Cobalt carbonate hydroxide hydrate (CCHH), a related hydrated form, inherently possesses low electrical conductivity, which limits its application in certain electronic and sensing devices. mdpi.com To overcome this limitation, researchers have focused on creating hybrid materials. One effective strategy is the hybridization of CCHH with reduced graphene oxide (RGO). mdpi.comnih.gov

In this approach, RGO is uniformly dispersed with CCHH, creating a hybrid structure where the RGO acts as a conductive channel material. mdpi.com This composite structure facilitates rapid charge transfer and allows the material to sense tiny charge changes resulting from the adsorption of gas molecules. mdpi.com The high specific surface area of CCHH provides abundant sites for gas adsorption, while the RGO network significantly improves the signal current and gas sensitivity. mdpi.com

This strategy has been successfully applied to develop novel gas sensors. For instance, a hybrid sensor based on CCHH and RGO was designed for the detection of ammonia (NH₃) at room temperature. mdpi.comnih.gov Research demonstrated that the proportion of RGO in the hybrid structure is critical to its sensitivity. An optimal mass proportion of RGO was found to maximize the sensor's response by balancing conductivity with the available surface area for gas interaction. mdpi.com Excessive RGO can cover the CCHH surface, hindering the reaction with gas molecules and reducing the sensor's response. mdpi.com

Table 1: Performance of CCHH-RGO Hybrid Gas Sensor An interactive table summarizing the optimized performance of the hybrid sensor.

| Parameter | Value | Reference |

| Target Analyte | Ammonia (NH₃) | nih.gov |

| Operating Temperature | Room Temperature | mdpi.com |

| Optimal RGO Content | 0.4 wt% | nih.gov |

| Highest Gas Response | 9% to 1 ppm NH₃ | nih.gov |

Precursor Chemistry and Material Synthesis

This compound is a versatile and widely used precursor in the synthesis of a variety of other cobalt-containing materials. chemimpex.comamericanelements.com Its utility stems from its ability to be easily converted into other compounds through processes like heating (calcination) or reaction with acids. americanelements.comwikipedia.org

Cobalt(II) carbonate serves as a key starting material for the production of various cobalt salts. wikipedia.orgceramic-glazes.com By reacting it with different mineral acids, a range of cobalt salts can be synthesized. For example, its reaction with hydrochloric acid yields cobalt(II) chloride. wikipedia.org

Furthermore, it is an important precursor in the synthesis of cobalt carbonyl (Co₂(CO)₈), a significant organometallic compound used as a catalyst in organic reactions. wikipedia.orgceramic-glazes.comguidechem.com Patented methods describe the preparation of cobalt carbonyl by reacting basic cobalt carbonate with carbon monoxide and hydrogen in a solvent such as benzene (B151609) or n-hexane. google.comgoogle.com This process highlights the role of cobalt carbonate in accessing complex organometallic structures. google.com

In the field of coordination chemistry, this compound is employed as a reagent for synthesizing transition metal dipicolinates. These compounds are a class of metal-organic frameworks with interesting structural properties. The synthesis can be achieved by reacting this compound with dipicolinic acid and a linking molecule like 4,4′-bipyridine.

Cobalt(II) carbonate and its related hydroxycarbonate forms are valuable precursors for creating nanomaterials with specific morphologies. researchgate.netbu.edu.eg Researchers have synthesized cobalt hydroxy carbonate nanomaterials, such as nanofibres, which are of interest for their high surface area and potential applications in catalysis and material science. researchgate.netdaneshyari.com

Hydrothermal methods have been developed to produce submicrometer crystalline particles of cobalt carbonate with controlled shapes. bu.edu.eg By adjusting synthesis conditions and the initial cobalt salt used (e.g., cobalt acetate (B1210297), cobalt chloride, or cobalt nitrate), different morphologies can be achieved. bu.edu.eg

Table 2: Morphologies of Cobalt Carbonate Crystals from Hydrothermal Synthesis An interactive table detailing the crystal shapes obtained from different cobalt salt precursors.

| Precursor Salt | Resulting Morphology | Average Size | Reference |

| Cobalt Acetate | Quasi-cubes | 2.8 µm diameter | bu.edu.eg |

| Cobalt Nitrate (B79036) | Tetragonal | 7 µm length, 1.3 µm width | bu.edu.eg |

| Cobalt Chloride | Irregular cubes of flakes | 25 µm diameter | bu.edu.eg |

One of the most significant applications of cobalt(II) carbonate is as a precursor to cobalt oxides, particularly cobalt(II,III) oxide (Co₃O₄). americanelements.comceramic-glazes.com This conversion is typically achieved through thermal decomposition (calcination) at elevated temperatures. americanelements.comwikipedia.orgbu.edu.eg Heating cobalt carbonate in the presence of oxygen results in the formation of Co₃O₄. wikipedia.org This method can be used to produce cobalt oxide nanoparticles with average sizes ranging from 30 to 39 nm. bu.edu.eg

Cobalt oxides are technologically important materials with a wide array of applications. daneshyari.com They are extensively studied for their use in:

Magnetic Materials : Cobalt oxides exhibit interesting magnetic properties and are used in the production of magnetic and high-strength superalloys. americanelements.comresearchgate.net Nanoparticles of Co₃O₄ are investigated for applications in magnetic storage and spintronics. researchgate.netresearchgate.net

Electronic Circuits and Devices : The semiconducting properties of Co₃O₄ make it suitable for use in electronic devices. bu.edu.eg Cobalt oxide thin films are explored for applications in resistive switching devices and other electronic components. rsc.org

Other Specialized Research Areas

Beyond its role as a precursor, this compound is utilized in other specialized fields of research. It is leveraged in studies focused on battery manufacturing, particularly for lithium-ion batteries, where it contributes to enhancing energy density and stability. chemimpex.com Its unique properties, such as its ability to form complexes, make it a valuable compound in materials science and electrochemistry research. chemimpex.com The development of gas sensors based on cobalt carbonate hydroxide hydrate represents another specialized application, demonstrating its potential beyond traditional uses. mdpi.com

Coordination Chemistry Studies

In the field of coordination chemistry, this compound is a valuable starting material for the synthesis of novel coordination complexes. These compounds, which feature a central cobalt ion bonded to surrounding molecules or ions known as ligands, are investigated for their interesting magnetic and structural properties.

Researchers utilize this compound as a precursor because it readily reacts with various ligands to form complex structures. For instance, it is employed in the synthesis of transition metal dipicolinates, which are noted for their magnetic characteristics. The general approach involves reacting cobalt(II) carbonate with the desired ligand in a suitable solvent. The resulting coordination compound can then be isolated and characterized to study its molecular structure, bonding, and physical properties.

The synthesis of cobalt(II)-tartrate hydrate coordination polymers from aqueous solutions is one example of its application. semanticscholar.org In a typical synthesis, an aqueous solution of a cobalt(II) salt is combined with a solution containing the ligand. The reaction of cobalt(II) carbonate and acetylacetone (B45752) in the presence of hydrogen peroxide, for example, yields tris(acetylacetonato)cobalt(III). geeksforgeeks.org The resulting crystalline material can then be analyzed to understand its two-dimensional sheet structure and three-dimensional hydrogen-bonded network. semanticscholar.org

The study of such coordination compounds is crucial for advancing the understanding of fundamental chemical principles and for the potential development of new materials with tailored magnetic, catalytic, or optical properties. Cobalt(II) ions, typically in a high-spin d7 electronic configuration, can form complexes with different geometries, most commonly tetrahedral and octahedral, by interacting with chelating nitrogen and oxygen donor ligands. researchgate.net

Ceramic and Glass Colorant Research for Advanced Material Design

This compound is extensively researched as a potent colorant in the formulation of pigments for ceramics and glass, contributing to the development of advanced materials with specific aesthetic and functional properties. ncelements.comsamaterials.com Its primary role is to produce a range of blue hues, from light sky blue to deep navy blue, which are exceptionally stable at high temperatures. smalted.comglazy.org

In ceramic glaze research, cobalt carbonate is favored over cobalt oxide because its fine particle size allows for better dispersion, resulting in a more uniform and evenly distributed color. digitalfire.com However, as a carbonate, it releases carbon dioxide during firing, which can lead to defects like pinholes or blisters if the gas is trapped in the solidifying glaze. digitalfire.com Researchers investigate the effects of varying the concentration of cobalt carbonate, firing temperatures, and kiln atmospheres to control the final color and surface quality. glazy.org For instance, in a fluid melt glaze, an excess of cobalt carbonate can precipitate during cooling, forming undesirable pink crystals. digitalfire.com

The stability and reliability of cobalt pigments make them suitable for creating durable and vibrant colors in various ceramic techniques. smalted.com Research in this area focuses on developing new glaze formulations and understanding the chemical interactions between cobalt carbonate and other glaze components to achieve novel visual effects, such as speckled hues and high-gloss finishes. smalted.com

Beyond traditional ceramics, cobalt pigments are integral to the design of advanced materials where color stability and durability are critical. stanfordmaterials.comjackmansartmaterials.co.uk The unique crystal structure of cobalt complexes is key to their stable color properties, as the arrangement of the crystal lattice affects how light is absorbed and reflected, influencing both hue and brightness. stanfordmaterials.com

Research into Camouflage Coatings (Material Science Aspect)

In the field of material science, this compound is investigated for its application in the development of advanced camouflage coatings. ncelements.comsamaterials.com The primary objective of this research is to create coatings that not only provide visual concealment in the green spectrum, mimicking natural foliage, but also possess high reflectance in the near-infrared (NIR) region of the electromagnetic spectrum. google.com This dual functionality is critical for effective camouflage against modern surveillance technologies, including hyperspectral imaging and night vision devices. mdpi.com

Cobalt(II) carbonate is used as a precursor to synthesize complex pigments for these coatings. google.com Research has shown that pigments comprising cobaltous oxide, chromium oxide, titanium dioxide, and zinc oxide can produce a dark green color visually similar to natural foliage while exhibiting a sharp increase in reflectance in the 670 to 750 millimicron wavelength range, characteristic of chlorophyll. google.com This specific spectral response helps to defeat detection by infrared photography. google.com

The material science aspect of this research involves studying the synthesis and properties of these composite pigments. For example, a common method involves the calcination of an intimate mixture of cobalt carbonate with other metal oxides or their precursors. google.com The resulting calcined product is a soft, dark green pigment. google.com Researchers analyze the performance of these pigments when incorporated into a paint vehicle, evaluating properties such as hiding power and the critical rise in reflectance value within the desired wavelength range. google.com The goal is to develop camouflage paints that are superior to standard chrome green paints in their ability to mimic the spectral properties of the natural environment. google.com

Agricultural Research Applications (e.g., micronutrient studies in soil/feed)

This compound is utilized in agricultural research to study the role of cobalt as an essential micronutrient for both plants and animals. ncelements.comsamaterials.com These studies are crucial for understanding nutrient cycling in the soil-plant-animal system and for developing strategies to address cobalt deficiencies in various agricultural settings.

In Plant Science:

For example, field experiments on faba beans have shown that cobalt treatment significantly increases the number of root nodules and their fresh and dry weights, especially when combined with adequate nitrogen fertilization. nih.gov Research on other crops like moringa has indicated that the application of cobalt, in conjunction with organic fertilizers, can lead to increased plant height, leaf number, and nutrient content. mdpi.com

Below is a data table summarizing the observed effects of cobalt application in selected agricultural studies:

| Plant Species | Cobalt Application Rate | Observed Effects |

| Faba Bean | 12 ppm | Increased number of nodules per plant, as well as fresh and dry weights of nodules. nih.gov |

| Moringa | 7.5 - 12.5 mg L⁻¹ (with organic fertilizers) | Increased height, leaf number, leaf area, and dry weight of plants. mdpi.com |

| Wheat | 1 mg/kg in sandy soil | Enhanced shoot and root dry weights by 33.7% and 35.8%, respectively. frontiersin.org |

| Parsley | 25 mg/kg soil | Increased yield and essential oil content. frontiersin.org |

| Hibiscus sabdariffa | 20 and 40 mg/kg | Significantly increased plant height, branch numbers, fruit numbers, anthocyanin, and flavonoid content. frontiersin.org |

| Corn | 50 mg/kg | Increased root length, shoot height, and the number of cobs and seeds per plant. frontiersin.org |

In Animal Nutrition:

In animal science, cobalt is recognized as an essential trace element, primarily for ruminants like cattle, sheep, and buffaloes. scielo.brscielo.br The gastrointestinal microbiota of these animals synthesize vitamin B12 from dietary cobalt. europa.eu Research in this area often involves analyzing cobalt concentrations in soil, forage, and animal tissues to assess its availability in the food chain and to determine if supplementation is necessary. scielo.brscielo.br

Studies in peri-urban environments have measured cobalt levels in soil, various forage plants, and in the blood and milk of livestock to understand the transfer of this micronutrient. scielo.brscielo.br Such research helps in identifying potential deficiencies and informs recommendations for supplementing animal feed with cobalt-containing compounds to ensure the nutritional requirements of livestock are met for healthy growth and development. scielo.brscielo.brchemimpex.com

| Sample Type | Cobalt Concentration Range (mg/kg) |

| Soil | 0.315 - 0.535 |

| Forages | 0.127 - 0.333 |

| Animal Samples | 0.364 - 0.504 |